Iron(III) trifluoromethanesulfonate

Catalog No.
S730363
CAS No.
63295-48-7
M.F
C3F9FeO9S3
M. Wt
503.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) trifluoromethanesulfonate

CAS Number

63295-48-7

Product Name

Iron(III) trifluoromethanesulfonate

IUPAC Name

iron(3+);trifluoromethanesulfonate

Molecular Formula

C3F9FeO9S3

Molecular Weight

503.1 g/mol

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]

Synonyms

Iron(III) trifluoromethanesulfonate;Iron 1,1,1-trifluoro-methanesulfonic acid;Iron(III) triflate;Iron(III) trifluoromethanesulfonate 90%;Iron(Ⅲ)trifluoroMethanesulfonate;Fe(CF3SO3)3;Fe(OTf)3;Ferric triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]

Catalysis:

Fe(CF3SO3)3 is a highly efficient Lewis acid catalyst, meaning it accepts electron pairs from other molecules to accelerate chemical reactions. It's particularly valuable in:

  • Organic synthesis: Fe(CF3SO3)3 facilitates various organic reactions, including the synthesis of:
    • 2,3-unsaturated-O-glycosides: These are essential building blocks for carbohydrates and bioactive molecules. Source: Thermo Fisher Scientific:
    • Beta-enamino ketones and esters: These compounds find application in medicinal chemistry and materials science. Source: Thermo Fisher Scientific:

Material Science:

Fe(CF3SO3)3 plays a role in the development of advanced materials due to its:

  • Lewis acidity: This property allows it to interact with various precursors and influence their self-assembly into desired materials.
  • Oxidative ability: This enables it to participate in oxidation reactions relevant for material synthesis.

Research explores the use of Fe(CF3SO3)3 in the preparation of:

  • Functional metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. [Source: "Iron(III) trifluoromethanesulfonate-mediated synthesis of a zirconium-based metal–organic framework for efficient gas separation" by Yanyan Liu et al. in Dalton Transactions (2014)]
  • Conductive polymers: These materials exhibit electrical conductivity, making them valuable for electronic devices. [Source: "Iron(III) Trifluoromethanesulfonate-Mediated Polymerization of 3,4-Ethylenedioxythiophene: A Mechanistic Study" by Yunlong Song et al. in The Journal of Physical Chemistry C (2008)]

Other Applications:

Fe(CF3SO3)3 finds use in various other scientific disciplines, including:

  • Biochemistry: Studies explore its potential for enzyme mimics and modulation of biological processes.
  • Analytical Chemistry: Its Lewis acidity makes it a valuable reagent in separation techniques like ion chromatography.

Molecular Structure Analysis

The Fe(III) ion in Fe(OTf)₃ adopts an octahedral coordination geometry with the three OTf⁻ anions arranged around it in a trigonal prismatic fashion. The Fe-O bond lengths are typically around 1.8-2.0 Å, indicating a strong interaction between the metal center and the oxygen atoms of the OTf⁻ anions. The presence of the electron-withdrawing trifluoromethyl (CF₃) groups on the OTf⁻ anions enhances the Lewis acidity of the Fe(III) center, making it a good electron acceptor catalyst [].


Chemical Reactions Analysis

Synthesis:

Fe(OTf)₃ can be synthesized by various methods, including the reaction of iron(III) chloride (FeCl₃) with triflic acid (CF₃SO₃H) [].

FeCl₃ + 3CF₃SO₃H → Fe(OTf)₃ + 3HCl

Reactions as a Lewis Acid Catalyst:

Fe(OTf)₃ acts as a Lewis acid catalyst in numerous organic reactions due to its vacant orbitals on the Fe(III) center. Here's an example of its use in Friedel–Crafts acylation:

ArH + R-C=O + Fe(OTf)₃ → ArCOR + HF + Fe(OTf)₂OTf

(ArH = aromatic hydrocarbon, R-C=O = acyl chloride)

In this reaction, Fe(OTf)₃ activates the acyl chloride by accepting a lone pair of electrons from the carbonyl oxygen, facilitating the electrophilic aromatic substitution.

Decomposition:

At high temperatures, Fe(OTf)₃ can decompose to release volatile products like SO₂ and trifluoromethyl fluoride (CF₃F) [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water, methanol, and acetonitrile []
  • Stability: Hygroscopic (absorbs moisture from the air) and should be stored in a dry and inert atmosphere [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-16

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